Isopropyl-tartronic Acid Diethyl Ester
Overview
Description
Isopropyl-tartronic Acid Diethyl Ester, also known as diethyl hydroxyisopropylmalonate, is an organic compound with the molecular formula C10H18O5. This compound is a derivative of malonic acid and is characterized by the presence of two ester groups and a hydroxyl group attached to a central carbon atom. It is commonly used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropyl-tartronic Acid Diethyl Ester can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion is then reacted with isopropyl bromide under controlled conditions to introduce the isopropyl group.
Hydrolysis and Decarboxylation: The resulting product undergoes hydrolysis and decarboxylation to yield diethyl hydroxy(propan-2-yl)propanedioate.
Industrial Production Methods
Industrial production of diethyl hydroxy(propan-2-yl)propanedioate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Isopropyl-tartronic Acid Diethyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Alkyl halides and nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of diethyl isopropylmalonate.
Reduction: Formation of diethyl hydroxyisopropyl alcohol.
Substitution: Formation of various substituted malonates depending on the nucleophile used.
Scientific Research Applications
Isopropyl-tartronic Acid Diethyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl hydroxy(propan-2-yl)propanedioate involves its reactivity as a nucleophile and electrophile. The hydroxyl group and ester groups participate in various chemical reactions, allowing the compound to act as an intermediate in the synthesis of more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A precursor to diethyl hydroxy(propan-2-yl)propanedioate, used in similar synthetic applications.
Diethyl isopropylmalonate: A related compound with similar reactivity but different substitution patterns.
Ethyl acetoacetate: Another malonate derivative used in organic synthesis.
Uniqueness
Isopropyl-tartronic Acid Diethyl Ester is unique due to the presence of both hydroxyl and ester groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it a valuable intermediate in various fields of research and industry .
Properties
IUPAC Name |
diethyl 2-hydroxy-2-propan-2-ylpropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5/c1-5-14-8(11)10(13,7(3)4)9(12)15-6-2/h7,13H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBHBRAQKJBNSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)(C(=O)OCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20303348 | |
Record name | diethyl hydroxy(propan-2-yl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20303348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24124-04-7 | |
Record name | NSC157965 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157965 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | diethyl hydroxy(propan-2-yl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20303348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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